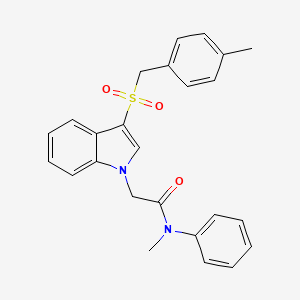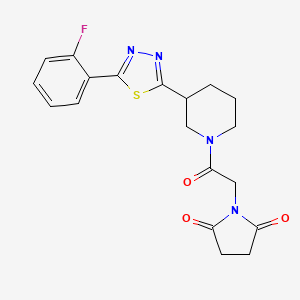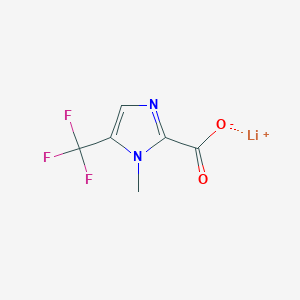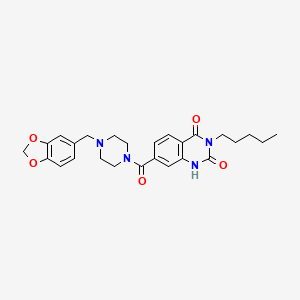
3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole (EMBO) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. EMBO belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. 3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been shown to possess several biochemical and physiological effects. It has been reported to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. 3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has also been shown to possess potent antimicrobial activity against several bacterial and fungal strains. Additionally, 3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been reported to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole is also stable under normal laboratory conditions and can be stored for extended periods. However, 3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in biological assays. Additionally, 3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole can be toxic at high concentrations, which can limit its use in vivo.
Future Directions
There are several future directions for the study of 3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole. One potential direction is to investigate its potential use as an anticancer agent. Several studies have reported its potent activity against various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate its potential use as an antimicrobial agent. 3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been shown to possess potent activity against several bacterial and fungal strains, and further studies are needed to determine its mechanism of action and efficacy in vivo. Additionally, further studies are needed to investigate the potential use of 3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole as an anti-inflammatory agent and its potential use in the treatment of other diseases.
Synthesis Methods
3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole can be synthesized by the reaction of 4-ethoxybenzohydrazide with acetic anhydride and sulfuric acid, followed by treatment with methyl iodide. The reaction scheme is shown below:
Scientific Research Applications
3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been extensively studied for its potential applications in drug development. Several studies have reported its anticancer, antimicrobial, and anti-inflammatory activities. 3-(4-Ethoxyphenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has also been shown to possess potent antioxidant properties and can protect against oxidative stress-induced damage.
properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-3-18-10-6-4-9(5-7-10)11-15-13(20-17-11)12-14-8(2)16-19-12/h4-7H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODWDPSUOKQDGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Butoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2354621.png)
![2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B2354623.png)
![5-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2354624.png)


![2-[[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2354629.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2354635.png)



